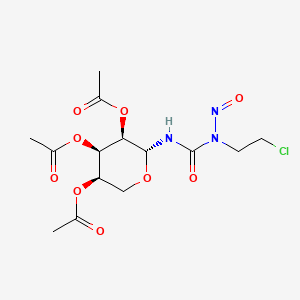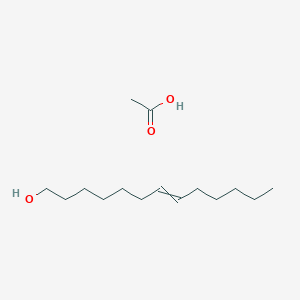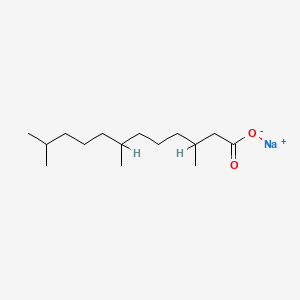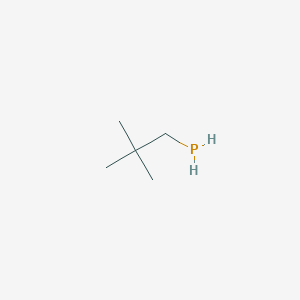
Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the formation of the urea backbone through the reaction of an amine with an isocyanate.
Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the urea with 2-chloroethylamine under basic conditions.
Nitrosation: The nitroso group is introduced by treating the intermediate with a nitrosating agent such as sodium nitrite in an acidic medium.
Glycosylation: The final step involves the attachment of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group through a glycosylation reaction using a suitable glycosyl donor and catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions may target the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amine derivatives are common products.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
Biology
It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine
Industry
The compound can be used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(2-chloroethyl)-N-nitroso-N’-(beta-D-ribopyranosyl)-: Lacks the acetyl groups.
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-alpha-D-ribopyranosyl)-: Differs in the stereochemistry of the ribopyranosyl group.
Uniqueness
The presence of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group may confer unique properties such as increased stability or specific biological activity compared to similar compounds.
Propiedades
Número CAS |
54138-85-1 |
|---|---|
Fórmula molecular |
C14H20ClN3O9 |
Peso molecular |
409.77 g/mol |
Nombre IUPAC |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
QMJJEUBKQJZIGH-FDYHWXHSSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)



![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)



![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)


